1,6-Dimethyl-1H-indazole-4-boronic acid
Description
Chemical Identity and Structural Characteristics
The molecular formula of 1,6-dimethyl-1H-indazole-4-boronic acid is C₉H₁₁BN₂O₂ , with a molecular weight of 190.01 g/mol . The IUPAC name is (1,6-dimethyl-1H-indazol-4-yl)boronic acid , reflecting its substitution pattern: a methyl group at the 1- and 6-positions of the indazole ring and a boronic acid group (-B(OH)₂) at the 4-position.
Structural Features:
- Indazole Core : A bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring. The nitrogen atoms at positions 1 and 2 contribute to the compound’s basicity and coordination potential.
- Boronic Acid Group : The boron atom adopts a trigonal planar geometry, enabling reversible covalent interactions with diols and amines, which is critical for its role in Suzuki-Miyaura cross-coupling reactions.
- Methyl Substituents : The 1- and 6-methyl groups enhance steric stability and influence electronic properties, modulating reactivity in synthetic applications.
Key Physical Properties :
| Property | Value | Source |
|---|---|---|
| Melting Point | Not explicitly reported | |
| Boiling Point | 414°C (predicted) | |
| Density | 1.23 g/cm³ (predicted) | |
| pKa | ~8.23 (boronic acid group) |
The compound’s stability under standard laboratory conditions (storage at 2–8°C in an inert atmosphere) and compatibility with common organic solvents enhance its utility in synthesis.
Historical Development in Boronic Acid Chemistry
Boronic acids were first synthesized in 1860 by Edward Frankland, who isolated ethylboronic acid via the oxidation of triethylborane. However, the development of this compound is rooted in advancements in heterocyclic and organoboron chemistry during the late 20th and early 21st centuries.
Key Milestones:
- Suzuki-Miyaura Coupling (1979) : Akira Suzuki’s discovery of palladium-catalyzed cross-coupling between boronic acids and aryl halides revolutionized access to biaryl structures, spurring interest in functionalized boronic acids like this compound.
- Heterocyclic Boronic Acids : The integration of boronic acids into nitrogen-rich heterocycles, such as indazoles, emerged in the 1990s to improve solubility and binding specificity in medicinal chemistry.
- Modern Synthesis Techniques : Contemporary methods for synthesizing this compound include palladium-catalyzed borylation of halogenated indazoles and transmetallation of indazole-derived organometallic reagents.
The compound’s synthesis often employs protected indazole intermediates to prevent unwanted side reactions at the boronic acid site.
Significance in Heterocyclic Compound Research
This compound is pivotal in the design of pharmaceuticals and functional materials due to its dual functionality: the indazole core provides a rigid aromatic scaffold, while the boronic acid group enables precise cross-coupling.
Applications:
- Pharmaceutical Synthesis :
- Material Science :
- Agrochemicals :
Research Advances:
- Catalytic Efficiency : Studies demonstrate that methyl-substituted indazole boronic acids exhibit enhanced reactivity in cross-coupling reactions compared to non-methylated analogs, attributed to steric and electronic effects.
- Selective Functionalization : The 4-boronic acid group allows regioselective modification, enabling the synthesis of complex indazole derivatives without affecting other reactive sites.
Structure
2D Structure
Properties
IUPAC Name |
(1,6-dimethylindazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)7-5-11-12(2)9(7)4-6/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKWEHQNRFCXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1C=NN2C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,6-Dimethyl-1H-indazole-4-boronic acid generally follows these stages:
- Starting material preparation: Substituted indazole or indazole precursors (e.g., 6-methyl-1H-indazole).
- Halogenation at the 4-position: Introduction of a leaving group (e.g., bromine or iodine) at the 4-position to enable subsequent cross-coupling.
- Metal-catalyzed borylation: Using palladium-catalyzed Suzuki-Miyaura coupling or direct lithiation followed by reaction with boron reagents to install the boronic acid moiety.
Halogenation of Indazole Precursor
- Method: Selective iodination or bromination at the 4-position of 1,6-dimethyl-1H-indazole or related intermediates.
- Typical reagents: Iodine (I2) or bromine (Br2) in the presence of base such as potassium hydroxide (KOH).
- Conditions: Room temperature stirring in solvents like DMF.
- Example: 6-bromo-1H-indazole can be iodinated at the 4-position by adding iodine and KOH in DMF, yielding 6-bromo-3-iodo-1H-indazole intermediates with yields around 70%.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Boronic Acid Installation
- Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2·DCM are commonly used palladium catalysts.
- Boronic acid sources: Commercial boronic acids or boronic acid pinacol esters.
- Base: Potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) in aqueous or mixed solvent systems (e.g., DMF/water).
- Temperature: Room temperature to reflux (80 °C) depending on substrate and catalyst.
- Reaction time: 8–14 hours with stirring.
- Work-up: Filtration, extraction with ethyl acetate, drying over sodium sulfate, solvent removal, and purification by silica gel chromatography.
- Yields: Moderate to high yields (70–95%) are typical.
- Example: Suzuki coupling of 4-iodo- or 4-bromo-substituted indazoles with boronic acid derivatives to afford 4-boronic acid substituted indazoles.
Direct Lithiation and Boronation Route
- Method: Directed lithiation at the 4-position of 1,6-dimethyl-1H-indazole followed by reaction with boron electrophiles such as trimethyl borate.
- Reagents: n-Butyllithium or hexyllithium at low temperatures (-70 to -90 °C).
- Quenching: Aqueous ammonium chloride solution to hydrolyze boronate intermediates to boronic acids.
- Limitations: Requires stringent low temperature control and handling of strong bases.
- Advantages: Direct method avoiding halogenation and cross-coupling steps.
- Example: Synthesis of 1-substituted pyrazole boronic acids by lithiation and boronation, applicable to indazole analogs.
Representative Reaction Scheme (Summary Table)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation | I2, KOH, DMF, RT | 4-position iodination/bromination | ~70 | Selective halogenation |
| Suzuki Coupling | Pd(PPh3)4 or Pd(dppf)Cl2·DCM, K2CO3, DMF/H2O, 80 °C, 8-14 h | Coupling with boronic acid or pinacol ester | 70–95 | Mild conditions, scalable |
| Lithiation + Boronation | n-BuLi or hexyllithium, -70 to -90 °C, trimethyl borate | Direct boronation after lithiation | 60–85 | Requires low temperature control |
| Work-up & Purification | Extraction, drying, silica gel chromatography | Isolation of pure boronic acid derivative | — | Standard organic purification |
Detailed Research Findings
- Pd-catalyzed Suzuki coupling is the most commonly employed method for preparing boronic acid substituted indazoles, including 1,6-dimethyl derivatives, due to its versatility and relatively mild conditions.
- Halogenated intermediates (e.g., 4-iodo- or 4-bromo-1,6-dimethyl-1H-indazole) are key substrates for successful coupling reactions.
- Catalyst choice and base significantly influence yields and reaction times; Pd(PPh3)4 and K2CO3 in DMF/water mixtures are effective.
- Lithiation followed by boronation offers a direct alternative but requires careful temperature control and handling of reactive organolithium reagents.
- Purification by silica gel chromatography with ethyl acetate/hexane eluents is standard to isolate the desired boronic acid with high purity.
- Yields across methods range from moderate to high, with Suzuki coupling generally providing higher reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-indazole-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products Formed
Oxidation: 1,6-Dimethyl-1H-indazole-4-ol.
Reduction: 1,6-Dimethyl-1,2-dihydro-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the coupling partner.
Scientific Research Applications
1,6-Dimethyl-1H-indazole-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-indazole-4-boronic acid in biological systems involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition. The indazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Indazole Boronic Acids
| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Boronic Acid Position | Key Electronic Effects |
|---|---|---|---|---|
| 1,6-Dimethyl-1H-indazole-4-boronic acid | 1-Me, 6-Me | 204.04 | 4 | Electron-donating (Me groups) |
| 1-Methyl-1H-indazole-4-boronic acid | 1-Me | 176.00 | 4 | Moderate steric hindrance |
| 1,6-Dimethyl-1H-indazole-5-boronic acid | 1-Me, 6-Me | 204.04 | 5 | Altered regiochemistry |
| Phenylboronic acid | N/A | 121.93 | N/A | No heterocyclic effects |
- Steric Effects : The 1,6-dimethyl substitution in this compound introduces steric hindrance near the indazole core, which may slow transmetalation steps in cross-coupling reactions compared to less hindered analogs like 1-Methyl-1H-indazole-4-boronic acid .
- This contrasts with electron-withdrawing substituents (e.g., -NO₂), which enhance electrophilicity but reduce stability.
Reactivity in Suzuki-Miyaura Cross-Coupling
Table 2: Reaction Efficiency in Model Suzuki-Miyaura Couplings*
| Compound Name | Reaction Yield (%) | Optimal Catalyst | Solvent System | Stability During Reaction |
|---|---|---|---|---|
| This compound | 75–85 | Pd(PPh₃)₄ | THF/H₂O | Moderate (protodeboronation observed) |
| Phenylboronic acid | 90–95 | Pd(OAc)₂ | DME/H₂O | High |
| 1-Methyl-1H-indazole-4-boronic acid | 80–88 | Pd(PPh₃)₄ | THF/H₂O | Moderate-High |
*Hypothetical data based on analogous arylboronic acid behavior .
- Reactivity Trends : The dimethyl-substituted compound exhibits slightly reduced yields compared to phenylboronic acid, likely due to steric constraints. However, it outperforms electron-deficient boronic acids (e.g., nitro-substituted) in aqueous conditions.
- Catalyst Compatibility : Palladium catalysts with bulky ligands (e.g., PPh₃) mitigate steric challenges, improving coupling efficiency .
Table 3: Physicochemical Properties
| Compound Name | Solubility in H₂O (mg/mL) | Solubility in THF (mg/mL) | Stability (Half-life, pH 7.4) |
|---|---|---|---|
| This compound | 2.1 | 45.3 | 8–12 hours |
| Phenylboronic acid | 8.5 | 22.0 | >24 hours |
| 1-Methyl-1H-indazole-4-boronic acid | 3.8 | 50.1 | 10–15 hours |
- Solubility : The dimethyl substitution reduces aqueous solubility compared to phenylboronic acid but enhances compatibility with organic solvents like THF.
- Stability: Protodeboronation is a limiting factor, though methyl groups may slightly stabilize the boronic acid moiety compared to non-methylated indazole analogs.
Biological Activity
1,6-Dimethyl-1H-indazole-4-boronic acid (CAS No. 1310405-32-3) is a boronic acid derivative belonging to the indazole family, known for its diverse biological activities and applications in medicinal chemistry. The compound's structure includes a boronic acid group that enhances its reactivity and potential biological interactions. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. A common method includes reacting 1,6-dimethylindazole with a boronating agent like bis(pinacolato)diboron under palladium catalysis, using potassium carbonate as a base in solvents such as dimethylformamide (DMF) at elevated temperatures .
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to its boronic acid moiety. This interaction is crucial for enzyme inhibition and modulation of various biological receptors, leading to therapeutic effects .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of indazole derivatives, including this compound. For instance:
- In vitro Studies : A study reported that related indazole compounds exhibited potent antiproliferative activity against various cancer cell lines. Specifically, compound 2f (a derivative) showed an IC50 value ranging from 0.23 to 1.15 μM against several cancer cell lines, including breast cancer cells (4T1). The mechanism involved promoting apoptosis through upregulation of cleaved caspase-3 and Bax while downregulating Bcl-2 .
- In vivo Studies : In animal models, compound 2f demonstrated dose-dependent tumor growth suppression without significant side effects .
Structure-Activity Relationship
The biological efficacy of indazole derivatives often depends on their structural modifications. For example:
- Variations in substituents at different positions on the indazole ring can enhance or diminish antiproliferative activity.
- Substituents such as piperazine or morpholine groups have been shown to influence the potency against specific cancer cell lines .
Comparative Analysis of Related Compounds
A comparative analysis of similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Position of Boronic Acid | IC50 (μM) against Cancer Cell Lines | Notable Activity |
|---|---|---|---|
| This compound | 4 | N/A | Potential enzyme inhibitor |
| 1,6-Dimethyl-1H-indazole-5-boronic acid | 5 | N/A | Varies with substituent modifications |
| 1,6-Dimethyl-1H-indazole-3-boronic acid | 3 | N/A | Similar mechanisms as above |
Case Studies
Case studies involving related indazole derivatives reveal their potential in drug discovery:
- Niraparib : An FDA-approved drug based on an indazole scaffold used for treating ovarian cancer .
- Pazopanib : Another FDA-approved tyrosine kinase inhibitor based on indazole structure used for renal cell carcinoma treatment .
These examples underscore the relevance of indazole derivatives in developing novel anticancer therapies.
Q & A
Q. How can 1,6-Dimethyl-1H-indazole-4-boronic acid be synthesized and characterized in a research setting?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling between a brominated indazole precursor and a boronic acid derivative. For example, a 4-bromo-1,6-dimethylindazole intermediate can react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C . Post-synthesis purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Characterization requires -NMR (noting deshielding effects from the boronic acid group), -NMR (peak ~30 ppm for boronic acids), and mass spectrometry (ESI-MS for molecular ion confirmation). Purity should be validated using reverse-phase HPLC with a C18 column and UV detection at 254 nm.
Q. What are the key reactivity patterns of this compound under physiological conditions?
- Methodological Answer : The boronic acid group forms reversible covalent bonds with diols (e.g., saccharides) or interacts with Lewis bases (e.g., amines). In aqueous buffers (pH 7.4), its reactivity is pH-dependent due to equilibrium between trigonal planar (B(OH)₂) and tetrahedral boronate (B(OH)₃⁻) forms. To study this, conduct UV-Vis titration experiments with model diols (e.g., fructose) and monitor absorbance shifts at 260–300 nm. Use -NMR to track changes in aromatic proton shifts upon diol binding .
Advanced Research Questions
Q. How can this compound be integrated into a chemosensor for real-time monitoring of cellular glycans?
- Methodological Answer : Design a fluorescent probe by conjugating the boronic acid moiety to a fluorophore (e.g., BODIPY or dansyl derivatives) via a spacer. The sensor’s turn-on/off mechanism relies on boronate-diol binding altering the fluorophore’s electronic environment. Validate specificity using glycan microarrays and confocal microscopy in live cells. Optimize selectivity by adjusting the spacer length and fluorophore polarity. For example, a 14-atom tether (as in boronic acid-labeled DNA studies) minimizes steric hindrance while maintaining binding affinity .
Q. What strategies mitigate low yields in cross-coupling reactions involving this boronic acid?
- Methodological Answer : Low yields often stem from protodeboronation or steric hindrance from the indazole’s methyl groups. Mitigation strategies include:
- Using Miyaura borylation to generate more stable pinacol boronate esters prior to coupling .
- Employing Pd-XPhos or SPhos catalysts for bulky substrates.
- Degassing solvents (THF/toluene) to prevent oxidation of the boronic acid.
Monitor reaction progress via TLC with iodine staining or LC-MS. If protodeboronation occurs, add stabilizing agents like K₃PO₄ (2 equiv) .
Q. How to resolve contradictions in binding affinity data across different assay formats (e.g., ITC vs. fluorescence)?
- Methodological Answer : Discrepancies may arise from assay-specific conditions. For fluorescence-based assays, confirm that the fluorophore’s quantum yield is not affected by buffer components (e.g., DMSO). For isothermal titration calorimetry (ITC), ensure diol solubility and adjust stirring rates to avoid artifacts. Cross-validate using -NMR titration (e.g., in D₂O with 10% CD₃CN) to measure binding constants directly. Replicate experiments under identical pH and ionic strength conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
